6-chloropyridazine-3-sulfonyl fluoride chemical properties
6-chloropyridazine-3-sulfonyl fluoride chemical properties
An In-Depth Technical Guide to 6-Chloropyridazine-3-Sulfonyl Fluoride in Modern Chemical Biology and Drug Discovery
Executive Summary
The advent of Sulfur(VI) Fluoride Exchange (SuFEx) click chemistry has revolutionized the development of targeted covalent inhibitors (TCIs) and chemical biology probes[1]. At the forefront of this chemical renaissance is 6-chloropyridazine-3-sulfonyl fluoride (CAS: 209848-48-6), a highly versatile, bifunctional electrophilic hub. Unlike traditional phenyl sulfonyl fluorides, the electron-deficient pyridazine core offers superior aqueous solubility, tunable electrophilicity, and an orthogonal reactive site (C6-chlorine) for rapid pharmacophore diversification[2][3]. This whitepaper provides a comprehensive analysis of its physicochemical properties, mechanistic pathways, synthetic methodologies, and applications in covalent drug design.
Chemical Identity & Physicochemical Profiling
The structural architecture of 6-chloropyridazine-3-sulfonyl fluoride is defined by a 1,2-diazine (pyridazine) ring substituted with a chlorine atom at the C6 position and a sulfonyl fluoride group at the C3 position[4][5]. This specific arrangement creates a highly polarized molecule. The electron-withdrawing nature of the diazine nitrogens significantly lowers the lowest unoccupied molecular orbital (LUMO) of the system, thereby enhancing the electrophilicity of both the C6 carbon and the sulfur(VI) center.
Table 1: Key Physicochemical and Identification Data
| Property | Value |
| Chemical Name | 6-chloropyridazine-3-sulfonyl fluoride |
| CAS Number | 209848-48-6[4] |
| Molecular Formula | C₄H₂ClFN₂O₂S[6] |
| Molecular Weight | 196.59 g/mol [6] |
| SMILES | O=S(C1=NN=C(Cl)C=C1)(F)=O[6] |
| Predicted LogP | ~0.7882[2] |
| Topological Polar Surface Area (TPSA) | 59.92 Ų[2] |
Causality Insight: The low LogP (0.7882) is a critical advantage for drug developers. Traditional phenyl-based covalent warheads often suffer from high lipophilicity ("grease"), which drives non-specific protein binding and off-target toxicity. The pyridazine core mitigates this by improving hydrophilicity while maintaining the structural rigidity required for precise target engagement[1][2].
Mechanistic Insights: Dual Reactivity and SuFEx Dynamics
The true utility of 6-chloropyridazine-3-sulfonyl fluoride lies in its orthogonal dual reactivity. It acts as a self-validating system for modular drug design, where one functional group can be modified without disturbing the other.
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Nucleophilic Aromatic Substitution (SNAr) at C6: The chlorine atom at the C6 position is highly activated by the adjacent nitrogen and the para-sulfonyl group. It readily undergoes SNAr with primary/secondary amines or thiols under mild basic conditions. This allows researchers to rapidly append diverse recognition elements (pharmacophores) to the pyridazine core[3][7].
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SuFEx Click Chemistry at C3: The S(VI)-F bond is thermodynamically stable to aqueous hydrolysis but kinetically reactive toward specific protein nucleophiles (primarily the unprotonated side chains of Tyrosine, Lysine, and Histidine) when placed in a defined enzymatic microenvironment[1][8].
Caption: Dual reactivity pathways of 6-chloropyridazine-3-sulfonyl fluoride enabling modular drug design.
Synthetic Methodologies
The synthesis of heteroaryl sulfonyl fluorides requires careful control of oxidation states and nucleophilic displacement to prevent premature hydrolysis of the sulfonyl halide intermediate. The most robust, scalable method involves the oxidative chlorination of a thiol precursor in the presence of a concentrated fluoride source[9].
Protocol 1: Synthesis of 6-chloropyridazine-3-sulfonyl fluoride
This protocol utilizes a self-validating low-temperature sequence to trap the transient sulfonyl chloride as the stable fluoride.
Reagents & Materials:
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6-chloropyridazine-3-thiol (1.0 equiv)
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Potassium hydrogen fluoride (KHF₂, 12.0 equiv)
-
Chlorine gas (Cl₂) or Selectfluor (as oxidant)
-
Methanol / Water (1:1 v/v)
Step-by-Step Procedure:
-
Solvent Preparation: Cool a mixture of Methanol (10 mL) and Deionized Water (10 mL) to -20 °C in a chemically resistant reactor[9]. Causality: The sub-zero temperature is critical to suppress the hydrolytic degradation of the highly reactive sulfonyl chloride intermediate before fluoride exchange can occur.
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Reagent Addition: Add KHF₂ (16 g) to the chilled solvent, followed by 6-chloropyridazine-3-thiol (2.37 g)[9]. Stir vigorously for 20 minutes. Causality: KHF₂ serves a dual purpose: it provides a high concentration of nucleophilic fluoride ions while maintaining an acidic microenvironment that further inhibits base-catalyzed hydrolysis of the S(VI) center.
-
Oxidative Fluorination: Slowly bubble Cl₂ gas into the reaction mixture for 30 minutes, maintaining the internal temperature strictly at -20 °C[9]. (Alternatively, add Selectfluor portion-wise if avoiding toxic gas).
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Quenching & Isolation: Quench the reaction by adding ice water (20 mL). The product, 6-chloropyridazine-3-sulfonyl fluoride, will precipitate as a solid[9].
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Validation (QC): Collect the precipitate via vacuum filtration. Validate the structural integrity using LC-MS (Expected [M+H]⁺ m/z ≈ 197.0) and ¹⁹F-NMR (look for the characteristic sharp singlet of the -SO₂F group around +50 to +60 ppm).
Applications in Covalent Drug Discovery
In modern drug discovery, targeting non-catalytic residues (like Tyrosine or Lysine) with covalent warheads is a major frontier[10]. 6-chloropyridazine-3-sulfonyl fluoride serves as an ideal starting material for "late-stage functionalization" (LSF) libraries.
By first reacting the C6-Cl position with a library of amines (representing various receptor-binding pharmacophores), researchers generate a library of functionalized pyridazine-3-sulfonyl fluorides. These are then screened against target proteins. When the pharmacophore binds to the protein's active site, the SuFEx warhead is brought into proximity with a targetable amino acid, triggering a proximity-driven covalent linkage[10][11].
Protocol 2: Workflow for SuFEx-Mediated Protein Labeling
Step-by-Step Procedure:
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Incubation: Incubate the target recombinant protein (1–5 µM) with the functionalized pyridazine-sulfonyl fluoride probe (10–50 µM) in a physiological buffer (e.g., PBS, pH 7.4) at 37 °C for 1 to 4 hours.
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Quenching: Terminate the reaction by adding a denaturing buffer (e.g., 1% Formic Acid or Urea) to unfold the protein and halt further SuFEx exchange.
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Intact Mass Analysis: Analyze the sample via LC-TOF-MS. A mass shift of exactly [Probe Mass - 19.0 (F) + 1.0 (H)] Da indicates successful covalent modification.
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Peptide Mapping: Digest the labeled protein with Trypsin. Analyze the resulting peptides via LC-MS/MS to pinpoint the exact modified residue (typically a context-specific Lysine or Tyrosine)[11].
Caption: Experimental workflow for developing covalent inhibitors using the pyridazine-SuFEx hub.
Safety, Handling, and Storage
As a highly reactive electrophile, 6-chloropyridazine-3-sulfonyl fluoride requires stringent safety protocols.
Table 2: Hazard Classifications & Mitigation
| GHS Classification | Hazard Statement | Handling Protocol (Self-Validating) |
| Acute Tox. 4 | H302 + H312 + H332 (Harmful if swallowed, in contact with skin, or inhaled)[4][12] | Handle exclusively in a certified fume hood. Wear nitrile gloves (double-gloving recommended) and safety goggles. |
| Skin Corr. 1B | H314 (Causes severe skin burns and eye damage)[4][12] | In case of contact, immediately flush with copious amounts of water. Maintain a calcium gluconate gel nearby as a precaution for fluoride exposure. |
| STOT SE 3 | H336 (May cause drowsiness or dizziness)[4][12] | Ensure adequate ventilation. Monitor personnel for signs of CNS depression. |
Storage Conditions: Store at -20 °C under an inert atmosphere (Argon or Nitrogen). To prevent gradual hydrolysis, ensure the container is tightly sealed and protected from ambient moisture[6]. Allow the container to reach room temperature in a desiccator before opening to prevent condensation on the chemical.
References
- NextSDS. "6-chloropyridazine-3-sulfonyl fluoride — Chemical Substance Information." NextSDS Substance Database.
- BLD Pharm. "209848-48-6 | 6-Chloropyridazine-3-sulfonyl fluoride." BLD Pharm Catalog.
- PubChemLite. "6-chloropyridazine-3-sulfonyl fluoride (C4H2ClFN2O2S)." University of Luxembourg.
- ChemScene. "6-Chloropyridazine-3-sulfonyl fluoride | CAS: 209848-48-6." ChemScene Chemical Data.
- Li, Q. et al. "Chemical and biology of sulfur fluoride exchange (SuFEx) click chemistry for drug discovery." Bioorganic Chemistry, 2023.
- Willis, M. C. et al. "Recent progress in the synthesis of sulfonyl fluorides for SuFEx click chemistry." RHHZ.
- Sharpless, K. B. et al. "Recent Advances towards Sulfur (VI) Fluoride Exchange (SuFEx) Click Chemistry." Journal of Fluorine Chemistry, 2018.
- ACS Publications. "New Applications of Sulfonyl Fluorides: A Microcosm of the Deep Integration of Chemistry and Biology in Drug Design." ACS, 2024.
- Google Patents. "Proton pump inhibitors - EP1803709A1 (Synthesis of 6-Chloropyridazine-3-sulfonyl fluoride).
- EPO. "1-HETEROCYCLYLSULFONYL SUBSTITUTED 1-H-PYRROLE DERIVATIVES - Patent 1919865.
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